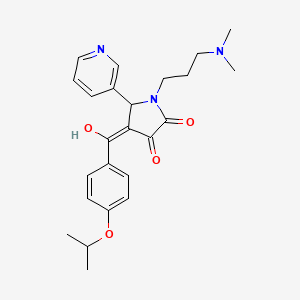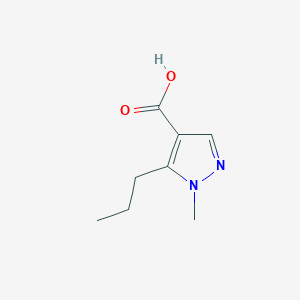![molecular formula C14H9Cl3O2 B2414916 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 426228-12-8](/img/structure/B2414916.png)
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H9Cl3O2 . It has an average mass of 315.579 Da and a monoisotopic mass of 313.966827 Da .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde” can be analyzed using its molecular formula, C14H9Cl3O2 . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cubane Cobalt and Nickel Clusters : Tetranuclear complexes involving 3,5-dichloro-2-hydroxy-benzaldehyde have been synthesized, showing significant ferromagnetic interactions and potential as single-molecule magnets (Zhang et al., 2013).
Catalysis in Oxidation Reactions : In the context of benzaldehyde synthesis, certain catalysts have shown enhanced oxidative properties, which might be applicable for derivatives of 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (Sharma et al., 2012).
Selective Synthesis of Epoxy-Amides : The reaction of benzaldehyde derivatives with sulfur ylides for the stereoselective synthesis of glycidamide derivatives could be relevant for similar compounds like 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (Fernández et al., 1990).
Photocatalysis and Environmental Applications
Photocatalytic Conversion in Aqueous Medium : Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts can be extrapolated to the study of similar benzaldehyde derivatives (Lima et al., 2017).
Environmental Benign Catalysis : Research on the oxidation of benzyl alcohols to benzaldehydes under eco-friendly conditions using metal-organic frameworks may inform the handling and transformation of similar compounds (Paul et al., 2020).
Biochemical and Pharmacological Research
- Anti-Cancer Activity : Benzyl benzoate derivatives, which are structurally related to 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde, have shown significant anti-cancer activity, indicating potential research pathways for similar compounds (Lin et al., 2005).
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[(2-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGVOWBYZGSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

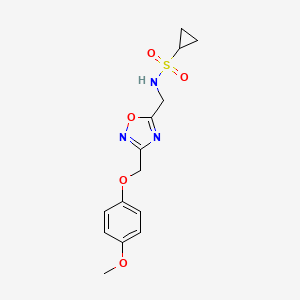
![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
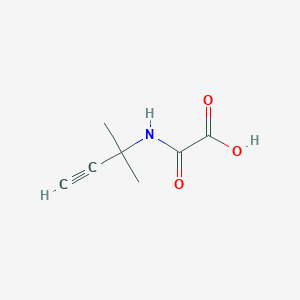
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)

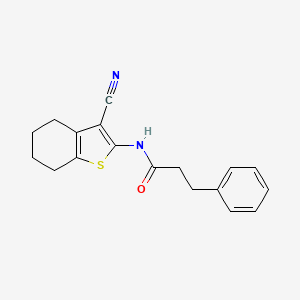
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)
![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)
